Product packaging for 7,8-Dimethyl-1-azaspiro[4.4]nonane(Cat. No.:)

7,8-Dimethyl-1-azaspiro[4.4]nonane

Cat. No.: B7812373
M. Wt: 153.26 g/mol
InChI Key: JQXLMQXLNVVUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 1-Azaspiro[4.4]nonane Core in Chemical Synthesis and Natural Products

The 1-azaspiro[4.4]nonane core is a recurring structural motif found in a variety of biologically active compounds. nih.gov Its unique three-dimensional arrangement makes it an attractive scaffold for the development of new therapeutic agents. Synthetic strategies to construct this spirocyclic system are of great interest to organic chemists, with methods like domino radical bicyclization being developed for its efficient synthesis. acs.orgnih.gov The significance of this core is underscored by its presence in compounds that have shown potential as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine (B1216132) receptors. nih.govacs.org

Presence in Complex Natural Products (e.g., Cephalotaxine (B1668394) Alkaloids)

The 1-azaspiro[4.4]nonane unit is a key structural feature in the family of Cephalotaxus alkaloids. nih.gov These complex natural products are isolated from plants of the Cephalotaxus genus, commonly known as plum-yews. nih.govwikipedia.org The parent compound of this family is Cephalotaxine, which possesses the characteristic pentacyclic structure wherein the 1-azaspiro[4.4]nonane moiety constitutes a significant part of the tetracyclic backbone. nih.govresearchgate.net

Over 100 alkaloids have been identified from Cephalotaxus species, many of which are derivatives of Cephalotaxine. nih.gov One of the most notable examples is Homoharringtonine, an ester derivative of Cephalotaxine. nih.gov Homoharringtonine has been approved by the US Food and Drug Administration for the treatment of chronic myeloid leukemia (CML), highlighting the therapeutic importance of this class of alkaloids. nih.govnih.gov The discovery of these compounds and their potent biological activities has spurred extensive research into their synthesis and structure-activity relationships. nih.govresearchgate.net

Table 2: Examples of Cephalotaxine Alkaloids Containing the 1-Azaspiro[4.4]nonane Core

Alkaloid Name Key Structural Features Noteworthy Biological Activity
Cephalotaxine The parent polycyclic core of the series, featuring the 1-azaspiro[4.4]nonane ring system. nih.govnih.gov Serves as the foundational structure for other active alkaloids. nih.gov
Harringtonine An ester derivative of Cephalotaxine. wikipedia.org Exhibits antitumor activity. wikipedia.org
Homoharringtonine An ester derivative of Cephalotaxine. nih.govwikipedia.org Approved for the treatment of chronic myeloid leukemia (CML). nih.govnih.govnih.gov

Role as a Privileged Scaffold in Advanced Organic Chemistry

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. mdpi.com These scaffolds serve as versatile templates for the design of new biologically active molecules. The 1-azaspiro[4.4]nonane core is considered a privileged scaffold due to its presence in various natural products and synthetic compounds with diverse pharmacological activities. nih.govacs.orgresearchgate.net

Its rigid conformational structure reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity. The ability to functionalize the scaffold at various positions allows for the fine-tuning of its biological and pharmacokinetic properties. The recurrence of the 1-azaspiro[4.4]nonane motif in potent molecules like the Cephalotaxus alkaloids and other synthetic compounds validates its importance as a key building block in the development of novel therapeutics. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B7812373 7,8-Dimethyl-1-azaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethyl-1-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXLMQXLNVVUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCN2)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7,8 Dimethyl 1 Azaspiro 4.4 Nonane and Its Structural Congeners

Strategies for Constructing the 1-Azaspiro[4.4]nonane Ring System

Diiron Nonacarbonyl-Mediated Spirocyclization Reactions

An effective method for constructing substituted 1-azaspiro[4.4]nonane systems is the Noyori annulation reaction, which utilizes diiron nonacarbonyl, Fe₂(CO)₉, to mediate a [3+2] cycloaddition. This strategy has been successfully applied to synthesize 8-oxo-1-azaspiro[4.4]nonanes, which are valuable precursors for the cephalotaxine (B1668394) azaspirocycle. researchgate.net

In a specific application, the reaction between 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile and 2,4-dibromo-3-pentanone (B1589330) is facilitated by diiron nonacarbonyl. ajol.info The process involves heating the reactants in benzene, often with concomitant irradiation, for an extended period. researchgate.net This spirocyclization reaction yields a single diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile. ajol.infojournals.co.za The structure of this complex product has been confirmed through HRMS, NMR spectroscopy, and X-ray crystallography.

Reactant 1Reactant 2ReagentProductRef.
2-(1-Benzyl-2-pyrrolidinylidene)acetonitrile2,4-Dibromo-3-pentanoneDiiron nonacarbonyl (Fe₂(CO)₉)1-Benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile ajol.info,

Domino Radical Bicyclization Approaches

Domino radical bicyclization offers a powerful, single-stage method for assembling the 1-azaspiro[4.4]nonane nucleus. acs.org This approach involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.orgjournals.co.za The synthesis starts from O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.org

The radical cascade is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) at reflux or triethylborane (B153662) (Et₃B) at room temperature, and the reaction is promoted by tributyltin hydride (Bu₃SnH). acs.orgjournals.co.za This process generates two rings connected by a single quaternary carbon atom, directly forming derivatives like spiro[indene-1,2′-pyrrolidine]. acs.org The methodology has been shown to produce the desired 1-azaspiro[4.4]nonane derivatives in moderate yields, ranging from 11% to 67%, typically as a mixture of diastereomers with a preference for the trans configuration. acs.org The use of Et₃B as an initiator is notable for allowing the reaction to proceed under milder conditions and with improved diastereoselectivity. acs.org

Starting Material TypeRadical InitiatorPromoterProduct TypeYield RangeRef.
O-benzyl oxime ethers with alkenyl moietyAIBN or Triethylborane (Et₃B)Bu₃SnH1-Azaspiro[4.4]nonane derivatives11–67% acs.org

Gold(I)-Catalyzed Spirocyclization Pathways

Gold(I) catalysis provides an efficient pathway for preparing a diverse range of spirocyclic pyrrolidines. Specifically, this method has been developed for the spirocyclization of 1-ene-4,9-diyne esters to form the azaspiro[4.4]nonenone ring system. The reaction is particularly effective for substrates containing a terminal alkyne.

The proposed mechanism for this transformation is a complex tandem sequence. It begins with a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization, a 5-exo-dig cyclization, and culminates in a 1,5-acyl migration to yield the final azaspiro[4.4]nonenone product. A key to ensuring the reactivity of the alkyne partner in some variations of this cyclization is the combined use of an N-heterocyclic carbene gold catalyst with a silver salt, such as silver hexafluoroantimonate (AgSbF₆). beilstein-journals.org This methodology is valued for its ability to construct complex spirocycles under mild conditions.

Acid-Catalyzed Hydroamination Cyclizations

Acid-catalyzed intramolecular hydroamination is a fundamental strategy for the synthesis of nitrogen-containing heterocycles, including the 1-azaspiro[4.4]nonane skeleton. cardiff.ac.uk This approach typically employs a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid), to induce the cyclization of a suitable amino-alkene precursor. cardiff.ac.ukacs.org

One effective two-step strategy involves a ruthenium-catalyzed cross-metathesis reaction between an N-protected allylglycine and a methylenecycloalkane. acs.org The resulting alkene intermediate can then undergo a tandem acid-catalyzed cyclization using triflic acid to furnish the spiropyrrolidine. acs.org In another advanced variation, a tandem intramolecular hydroamination/semipinacol rearrangement has been reported as a single-step method to construct the spirocycle. researchgate.net These acid-catalyzed methods are crucial for accessing the core structure of natural products like (±)-cephalotaxine. cardiff.ac.uk

Precursor TypeCatalyst / AcidMethodProductRef.
N-protected allylglycine + methylenecycloalkane1. Hoveyda-Grubbs catalyst2. Triflic AcidCross-Metathesis then Acid-Catalyzed CyclizationSpiropyrrolidine acs.org
Amino-alkeneTriflic AcidIntramolecular HydroaminationSpiro-pyrrolidine cardiff.ac.uk
Unsaturated α-hydroxyiminium ion precursorChiral Silver PhosphateTandem Hydroamination/Semipinacol Rearrangement1-Azaspiro[4.4]nonane derivative researchgate.net

Multicomponent Direct Assembly via Photoredox Catalysis

Visible-light-driven photoredox catalysis has emerged as a modern tool for the direct, multicomponent assembly of N-heterospirocycles. This method facilitates the generation of nitrogen-centered radicals from N-allylsulfonamides under mild conditions. These radicals then engage with various alkenes in a spirocyclization reaction to construct β-spirocyclic pyrrolidines.

The process is highly versatile, accommodating a range of drug derivatives and complex molecules, and typically produces the desired spirocyclic products in moderate to very good yields. The reaction can also be scaled up using flow chemistry techniques, highlighting its practical utility. This approach represents an efficient way to build one of the heterocyclic rings of the azaspiro system through a convergent, multicomponent strategy.

Ring Rearrangement Metathesis Strategies

Ring Rearrangement Metathesis (RRM) is a powerful synthetic tool for transforming existing ring systems into more complex architectures, including spirocycles. acs.orgacs.org While RRM is a known strategy for azaspirocycle synthesis, its application has been most notably documented in the synthesis of the 1-azaspiro[4.5]decane system, a close congener of the [4.4] system. cardiff.ac.ukacs.org

This transformation has been carried out starting from 1-substituted 7-azanorbornenes. acs.orgacs.org Using a metathesis catalyst, such as a Grubbs-type ruthenium catalyst, the strained azanorbornene undergoes a rearrangement to produce the larger, more complex 1-azaspiro[4.5]decane framework. epdf.pub The resulting products are considered useful building blocks for creating new peptidomimetics and related compounds. acs.org Although this specific example leads to the [4.5] ring system, the methodology demonstrates the potential of RRM in the broader synthesis of azaspirocycles.

Noyori Annulation Reaction Applications

While Ryōji Noyori is renowned for his Nobel Prize-winning work on asymmetric hydrogenation, the term "Noyori Annulation Reaction" does not refer to a specific, widely recognized named reaction for the construction of ring systems in the same vein as the Robinson or Diels-Alder reactions. wikipedia.orgharvard.edu Noyori and his research group have developed numerous powerful synthetic methods, including iron-mediated [3+2] cycloaddition reactions that can be used to form five-membered rings. ajol.info

These iron-mediated cycloadditions, while not strictly "Noyori Annulations," represent a relevant strategy for the construction of cyclopentanone (B42830) rings, which are precursors to the cyclopentane (B165970) portion of the azaspiro[4.4]nonane core. ajol.info For instance, the reaction between α,α'-dibromoketones and alkenes in the presence of diiron nonacarbonyl (Fe2(CO)9) yields functionalized cyclopentanones. ajol.info This methodology has been adapted to synthesize highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info

In a notable application, a diiron nonacarbonyl-assisted spirocyclization was employed to synthesize a tetrasubstituted 8-oxo-1-azaspiro[4.4]nonane. ajol.infoajol.info This approach highlights the potential of iron-mediated processes in building the core structure of azaspiro[4.4]nonane derivatives. Although not a direct "Noyori Annulation," these methods align with the spirit of developing innovative, metal-mediated routes to complex molecular architectures.

Targeted Synthesis of Dimethylated Azaspiro[4.4]nonane Systems

The precise placement of substituents on the azaspiro[4.4]nonane skeleton is crucial for modulating the biological activity of these compounds. The synthesis of dimethylated derivatives, such as those with methyl groups at the 7 and 8 positions, requires careful control over regioselectivity and stereoselectivity.

The synthesis of specifically substituted 1-azaspiro[4.4]nonane derivatives, including those with dimethyl substitution patterns, has been achieved through various synthetic strategies. These methods often involve the diastereoselective construction of the spirocyclic core. acs.org

A significant example is the synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile. ajol.infoajol.info This compound, a close structural congener of the target molecule, was synthesized via a diiron nonacarbonyl-assisted spirocyclization reaction. The reaction of 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile with 2,4-dibromo-3-pentanone yielded a single diastereomer of the highly functionalized 8-oxo-1-azaspiro[4.4]nonane. ajol.infoajol.info The high degree of stereocontrol is a key feature of this transformation. The relative stereochemistry of the product was confirmed by NOESY NMR spectroscopy to be (5R,6S,7S,9S). ajol.infoajol.info This demonstrates that complex, multi-substituted azaspiro[4.4]nonane systems can be accessed with high stereoselectivity.

Another versatile approach to substituted 1-azaspiro[4.4]nonanes is through domino radical bicyclization. acs.org This method has been used to synthesize various derivatives in moderate yields as a mixture of diastereomers, with a preference for the trans configuration. acs.org While this specific method has not been reported for the synthesis of the 7,8-dimethyl derivative, the principle of controlling diastereoselectivity through the choice of radical initiator, such as AIBN or triethylborane, could potentially be applied to achieve the desired stereochemistry in a 7,8-dimethylated system. acs.org

The following table summarizes a key synthetic approach to a dimethylated azaspiro[4.4]nonane derivative:

PrecursorsReagentsProductKey Features
2-(1-benzyl-2-pyrrolidinylidene)acetonitrile, 2,4-dibromo-3-pentanoneDiiron nonacarbonyl (Fe2(CO)9)1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrileHigh diastereoselectivity, formation of a single diastereomer. ajol.infoajol.info

Further research into the regioselective opening of epoxides or other precursors on the cyclopentane ring of pre-formed azaspiro[4.4]nonane systems could provide alternative routes to specifically 7,8-disubstituted derivatives. The stereochemical outcome of such reactions would be highly dependent on the directing effects of existing functional groups on the spirocyclic framework.

Stereochemical Investigations and Conformational Analysis

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

Synthetic routes to azaspiro[4.4]nonane skeletons often generate multiple stereoisomers. The control of this stereochemical outcome is a key challenge and a primary focus of methodological development.

The stereochemical outcome of synthetic pathways leading to substituted 1-azaspiro[4.4]nonanes is highly dependent on the reaction mechanism employed. Different strategies exert varying levels of control over the formation of the multiple stereogenic centers.

For instance, a diiron nonacarbonyl-assisted spirocyclization reaction has been used to synthesize 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, a complex derivative. ajol.info This method results in the formation of four stereogenic centers in a single step. ajol.info Another approach involves a domino radical bicyclization to create the 1-azaspiro[4.4]nonane skeleton. acs.org This method typically yields a mixture of diastereomers, often with a predictable preference for the trans configuration relative to the newly formed ring junction. acs.org

Enantioselective synthesis, crucial for producing specific, biologically active isomers, has been achieved for related systems. In the synthesis of an intermediate for (-)-cephalotaxine, which features the 1-azaspiro[4.4]nonane core, a Curtius rearrangement was employed as a key step. clockss.org This reaction installed an α-nitrogen substituent at a quaternary carbon center with high stereochemical fidelity, demonstrating a method for controlling absolute stereochemistry. clockss.org

Synthetic reactions often produce diastereomeric mixtures that require careful analysis and separation. In the synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, a mixture of diastereomers was initially formed. ajol.info However, one of the diastereomers selectively crystallized from the mixture, allowing for its isolation and unambiguous characterization. ajol.info

The analysis of such mixtures is commonly performed using nuclear magnetic resonance (NMR) spectroscopy. The different spatial environments of the nuclei in diastereomers lead to distinct chemical shifts in their NMR spectra. For example, in the products of domino radical bicyclization, the cis and trans diastereomers showed significant differences in the chemical shifts of specific protons in the ¹H NMR spectra, enabling their differentiation. acs.org In the synthesis of a lactone acid intermediate, the diastereomeric purity was confirmed by the presence of a single set of nine resonance peaks in its proton-decoupled ¹³C NMR spectrum. clockss.org

Structural Elucidation via Advanced Spectroscopic and Diffraction Methods

Determining the precise three-dimensional structure of the synthesized molecules is paramount. A combination of advanced spectroscopic and diffraction techniques is employed to assign both relative and absolute stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space.

In the study of (±)-(5R,6S,7S,9S)-1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, NOESY experiments were critical in predicting the relative configuration of its four stereogenic centers. ajol.info Key through-space correlations were observed, including:

A correlation between the methyl group on C-9 and the methine proton at C-7, indicating a trans relationship between the two methyl groups. ajol.info

A correlation between the methyl group on C-7 and the C-9 proton, confirming the trans relationship. ajol.info

A correlation between the C-7 methyl group and the C-6 proton, indicating a trans relationship between them. ajol.info

These observations allowed for the assignment of the relative stereochemistry as (5R,6S,7S,9S). ajol.info Similarly, 2D-NOESY was used to confirm the structure of trans diastereomers formed during domino radical bicyclization reactions. acs.org

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of both relative and absolute stereochemistry. For the isolated diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, an X-ray crystal structure was successfully obtained. ajol.info The analysis confirmed that the relative stereochemistry was indeed (5R,6S,7S,9S), validating the prediction made based on the NOESY data. ajol.info

Beyond basic spectral acquisition, a suite of advanced NMR experiments is essential for the complete structural assignment of complex molecules like substituted 7,8-Dimethyl-1-azaspiro[4.4]nonanes. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton (¹H) and carbon (¹³C) signals. ajol.info

For the characterized (5R,6S,7S,9S)-diastereomer, detailed NMR analysis provided the following key assignments. ajol.info

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for (±)-(5R,6S,7S,9S)-1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile** ajol.info

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C-9 Methyl Not specified 8.70
C-7 Methyl Not specified 14.06
C-9 Methine & C-7 Methine 2.36–2.46 (multiplet) Not specified
C-6 Methine 2.75 (doublet) Not specified
Benzyl CH₂ 3.81, 3.84 (diastereotopic, two doublets) Not specified
Spiro-fused Carbon (C-5) - 71.08
Nitrile Carbon - 119.69

The ¹³C NMR spectrum was particularly informative, with the quaternary spiro-fused carbon resonating at 71.08 ppm and the carbonyl carbon at 213.71 ppm, confirming the core structure. ajol.info

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the calculation of a unique molecular formula. This is a critical step in the structural elucidation of novel compounds like 7,8-Dimethyl-1-azaspiro[4.4]nonane.

In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce a protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the m/z value of this ion to four or more decimal places.

For this compound, the neutral molecular formula is C₁₀H₁₉N. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms. The expected HRMS data for the protonated molecule [C₁₀H₂₀N]⁺ would be compared against the experimentally measured value to confirm the molecular formula.

AttributeValue
Molecular Formula C₁₀H₁₉N
Calculated Exact Mass 153.1517
Ion [M+H]⁺
Calculated m/z 154.1596
Instrumentation ESI-TOF, Orbitrap

This table is illustrative and shows the expected values for this compound.

The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This capability is crucial for unequivocally confirming the identity of a synthesized or isolated compound before proceeding with more detailed stereochemical and conformational studies.

Computational Chemistry Approaches to Stereochemistry and Conformation

Computational chemistry provides powerful tools to investigate the three-dimensional structures and dynamic behaviors of molecules, offering insights that can be challenging to obtain through experimental methods alone. For a molecule with multiple stereocenters and conformational flexibility like this compound, computational approaches are particularly valuable.

Force-field calculations, also known as molecular mechanics (MM), are a cornerstone of computational conformational analysis. These methods use a set of empirical potential energy functions to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically varying bond lengths, bond angles, and dihedral angles, the method can identify low-energy conformations.

Molecular dynamics (MD) simulations build upon force-field calculations to model the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and identify the most stable and populated conformations. nih.gov For this compound, MD simulations can reveal how the two rings pucker and how the methyl substituents orient themselves in the most energetically favorable arrangements. nih.govresearchgate.net

Illustrative Findings from a Hypothetical MD Simulation of this compound:

ParameterObservation
Ring Pucker The five-membered rings would likely adopt envelope or twist conformations.
Methyl Group Orientation The relative orientation of the two methyl groups (axial vs. equatorial) would be determined, and the energy barriers for their interconversion could be calculated.
Dihedral Angle Distribution Analysis of key dihedral angles would reveal the preferred torsional arrangements within the spirocyclic system.

This table presents hypothetical findings to illustrate the type of data obtained from MD simulations.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of different stereoisomers of this compound. numberanalytics.com By calculating the electronic energy of each possible isomer, researchers can determine which stereoisomers are most likely to be formed in a chemical reaction.

Furthermore, these theoretical approaches can be used to model the transition states of reactions involved in the synthesis or transformation of the spirocyclic system. nih.gov This allows for the prediction of the stereochemical outcome of a reaction by comparing the activation energies of the different pathways leading to various stereoisomers. nih.gov For instance, in the synthesis of this compound, DFT calculations could predict whether the cis or trans isomer with respect to the methyl groups is the thermodynamically or kinetically favored product.

Chemical Transformations and Derivatization of the Azaspiro 4.4 Nonane Scaffold

Functional Group Interconversions on Substituted Azaspiro[4.4]nonanes

Functional group interconversion is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of the azaspiro[4.4]nonane scaffold, these transformations are crucial for elaborating the core structure into more complex derivatives.

The activation of hydroxyl groups is a common and critical step to facilitate nucleophilic substitution reactions. Reagents such as methanesulfonyl chloride (MsCl) and the combination of triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4), known as the Appel reaction, are frequently employed for this purpose. nih.govorganic-chemistry.org

Studies on (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, which serve as a model for the 7,8-dimethyl substituted system, have shown that the outcome of these activation reactions is highly dependent on the substituent at the nitrogen atom (position 1). nih.govresearchgate.netnih.gov When the nitrogen is part of a nitroxide radical (X = O•), the reaction with both MsCl/NEt3 and PPh3-CBr4 does not yield the expected substitution products. nih.gov Instead, an intramolecular cyclization occurs, leading to the formation of a bicyclic product, hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. nih.govresearchgate.net

Similarly, when the nitrogen is a secondary amine (X = H), treatment with MsCl and a base results in the formation of a tricyclic product, perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol, through a double cyclization process. nih.govresearchgate.net In the case of N-alkoxy or N-acyloxy derivatives (X = OBn, OBz), the reaction with MsCl or PPh3-CBr4 leads to a mixture of the aforementioned isoxazole (B147169) and rearranged octahydrocyclopenta[c]azepine derivatives. nih.govresearchgate.net

These unexpected cyclization and rearrangement reactions highlight the influence of the nitrogen substituent on the reactivity of the hydroxyl group on the azaspiro[4.4]nonane scaffold. The proximity of the nitrogen atom to the hydroxymethyl group facilitates intramolecular reactions, which often outcompete the desired intermolecular nucleophilic substitution.

Table 1: Reaction of Hydroxylated Azaspiro[4.4]nonanes with Activating Agents

Starting Material Substituent (X) Reagent Major Product(s) Reference(s)
O• (Nitroxide) MsCl/NEt3 or PPh3-CBr4 hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole nih.gov, researchgate.net
H (Secondary Amine) MsCl/NMe3 perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol nih.gov, researchgate.net

Alkylation of the nitrogen atom in the 1-azaspiro[4.4]nonane ring system is a key step in preparing quaternary ammonium (B1175870) salts, which can then undergo Hofmann elimination. The Hofmann elimination is a process that converts amines into alkenes and typically follows an anti-Zaitsev regioselectivity, favoring the formation of the less substituted alkene. youtube.comyoutube.com

In the context of the derivatized azaspiro[4.4]nonanes, the tricyclic product obtained from the reaction of the N-unsubstituted hydroxymethyl derivative with MsCl, namely perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol, can be further functionalized. nih.gov Alkylation of this tertiary amine with methyl iodide (MeI) leads to the corresponding quaternary ammonium iodide. nih.govnih.gov Subsequent treatment of this salt with a base, such as in the Hofmann elimination, results in the formation of 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine with a 56% yield. nih.govresearchgate.netnih.gov This reaction demonstrates a ring-expansion strategy, transforming the initial pyrrolidine (B122466) ring of the azaspiro scaffold into a larger azepane ring system.

Table 2: Hofmann Elimination of a Derivatized Azaspiro[4.4]nonane

Starting Material Reagents Product Yield Reference(s)

Applications of Derivatized Azaspiro[4.4]nonanes in Synthetic Transformations

The unique structural features of the 1-azaspiro[4.4]nonane skeleton make its derivatives valuable intermediates in various synthetic applications.

The rigid, three-dimensional nature of the azaspiro[4.4]nonane scaffold renders it an excellent building block for the synthesis of more complex molecules. sigmaaldrich.comnih.gov The ability to introduce and modify functional groups at various positions on the spirocyclic system allows for the construction of diverse molecular architectures. For instance, the azepane derivatives obtained through the rearrangement and Hofmann elimination reactions described above are themselves valuable scaffolds for the preparation of bioactive compounds. researchgate.net The synthesis of such derivatives from simpler azaspiro[4.4]nonane precursors showcases their utility as versatile synthetic intermediates. researchgate.netnih.gov

A significant application of derivatized azaspiro[4.4]nonanes is in the synthesis of specialized reagents, such as rigid spin labels. nih.gov Nitroxide-containing azaspiro[4.4]nonanes are of particular interest in this regard. The close proximity of a functional group, such as the hydroxymethyl group, to the nitroxide moiety makes these compounds potential precursors for rigid spin labels. nih.gov These labels are crucial for techniques like Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy, which allows for precise distance measurements in biomolecules. The attempts to functionalize the hydroxymethyl group, although leading to unexpected cyclizations, represent a step towards the synthesis of such specialized reagents. nih.gov The unique and rigid structure of the azaspiro[4.4]nonane core is advantageous for creating spin labels that can provide detailed structural information about their environment.

Role of Azaspiro 4.4 Nonane Systems in Methodological Organic Chemistry

Development of Novel Reaction Pathways for Spirocyclic Construction

The construction of the spiro[4.4]nonane core, particularly the nitrogen-containing variant, has spurred the development of innovative synthetic strategies. A primary challenge lies in the creation of the quaternary spirocyclic carbon center with high efficiency and stereocontrol.

One of the most effective methods for constructing the 1-azaspiro[4.4]nonane skeleton is through domino radical bicyclization . rsc.org This approach allows for the formation of the two interconnected rings in a single synthetic operation. For the synthesis of 7,8-dimethyl-1-azaspiro[4.4]nonane, a typical pathway involves the generation of a radical from a precursor like 7,8-dimethyl-1-azacyclononane using azo initiators. rsc.org This radical intermediate then undergoes a cyclization cascade to form the spiro-structure. This methodology has been generalized for a range of 1-azaspiro[4.4]nonane derivatives, often starting from functionalized O-benzyl oxime ethers that contain an alkenyl moiety and a radical precursor group (e.g., an aryl halide or a terminal alkyne). nih.govbiorxiv.org

Another novel pathway involves a three-component reaction between isocyanides, acetylenic esters (like dimethyl acetylenedicarboxylate, DMAD), and 4-arylidene-isoxazol-5(4H)-one derivatives. nih.gov This catalyst-free method proceeds through a cascade of reactions, including the in situ generation of a zwitterionic species, a 1,3-dipolar cycloaddition, and subsequent tautomerization to yield highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene structures. nih.gov While this produces a related but different azaspiro system, it showcases the versatility of multicomponent reactions in rapidly assembling complex spirocyclic frameworks.

Furthermore, manganese(III)-based oxidation of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones has been shown to produce 2-oxa-7-azaspiro[4.4]nonane-8,9-diones in good yields. rsc.orgresearchgate.net This method is significant because it keeps the pyrrolidinedione ring intact, incorporating it as one of the rings in the final spiro scaffold. researchgate.net

Exploration of Cascade and One-Pot Synthetic Strategies

Cascade and one-pot syntheses are highly valued for their efficiency, atom economy, and ability to reduce waste by minimizing intermediate purification steps. The synthesis of azaspiro[4.4]nonane systems has been a fertile ground for the application of these strategies.

The aforementioned domino radical bicyclization is a prime example of a cascade reaction, where a single initiation event triggers a sequence of bond-forming cyclizations to build the complex spirocyclic core in one fluid process. nih.govbiorxiv.org This avoids the stepwise construction of each ring, representing a significant increase in synthetic efficiency.

Multicomponent reactions (MCRs) are another cornerstone of one-pot synthesis. The reaction of alkyl isocyanides, dialkyl acetylenedicarboxylates, and 3-alkyl-4-arylidene-isoxazol-5(4H)-ones provides a powerful one-pot method for accessing novel azaspiro[4.4]nonatriene derivatives. nih.gov The efficiency of this particular transformation was found to be highly dependent on the solvent and temperature, with non-polar solvents like toluene (B28343) at 110 °C providing the best results. nih.gov

Component 1Component 2Component 3SolventTemperature (°C)Yield (%)Time (h)
Cyclohexyl isocyanideDMAD4-Benzylidene-3-methylisoxazol-5(4H)-oneToluene110832
Cyclohexyl isocyanideDMAD4-Benzylidene-3-methylisoxazol-5(4H)-onep-Xylene140753
Cyclohexyl isocyanideDMAD4-Benzylidene-3-methylisoxazol-5(4H)-oneDMSO1106424
Cyclohexyl isocyanideDMAD4-Benzylidene-3-methylisoxazol-5(4H)-oneDMF1105724
Table 2: Optimization of a One-Pot, Three-Component Synthesis of an Azaspiro[4.4]nonatriene Derivative. nih.gov

Similarly, a one-pot synthesis of 1-thia-4-azaspiroalkanones has been developed via the interaction of a cyclodenehydrazinyl-quinolinone derivative with thioglycolic acid, which serves as both a reactant and a catalyst. mdpi.com These examples highlight a clear trend towards developing convergent, one-pot strategies that rapidly build molecular complexity around the azaspiro[4.4]nonane core.

Investigations into Radical and Ionic Cyclization Mechanisms

The mechanisms underpinning the formation of azaspiro[4.4]nonanes are a subject of detailed investigation, with both radical and ionic pathways being prominent.

Radical Cyclization: The domino radical bicyclization for synthesizing the 1-azaspiro[4.4]nonane skeleton proceeds through the formation and capture of highly reactive radical intermediates. nih.govbiorxiv.org Specifically, the process can involve alkoxyaminyl radicals generated from functionalized oxime ethers. nih.gov These nitrogen-centered radicals can add intramolecularly to a suitably positioned alkene, generating a carbon-centered radical which then participates in a second cyclization to complete the spirocyclic system. The reaction is typically initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator such as tributyltin hydride (Bu₃SnH). nih.govbiorxiv.org The synthesis of this compound specifically employs a domino radical bicyclization, underscoring the importance of this mechanistic pathway. rsc.org

Another key example is the Mn(III)-mediated oxidative cyclization, which involves the formation of a radical from a 1,3-dicarbonyl compound. This radical then adds to an alkene, and the resulting intermediate undergoes further reaction to form the spirocycle. researchgate.net

Ionic Cyclization: Intramolecular ionic cyclizations have also been explored. For instance, studies on (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes show that activation of the hydroxyl group with methanesulfonyl chloride (MsCl) can lead to intramolecular cyclization. acs.org Depending on the substituent on the nitrogen atom (X), the reaction can proceed via different pathways. When the nitrogen is part of a nitroxide radical (X=O•), the reaction leads to a cyclopenta[c]pyrrolo[1,2-b]isoxazole derivative through an intramolecular nucleophilic attack. acs.org This suggests a mechanism where the mesylate is displaced by the nitroxide oxygen, a process that can be viewed as having significant ionic character in the transition state. These studies reveal how subtle changes in the substrate can dramatically alter the mechanistic course and the final product structure. acs.org

Strategic Integration of Chemoenzymatic Processes

While the literature does not yet describe a direct chemoenzymatic synthesis of this compound, the strategic integration of biocatalysis into the synthesis of complex alkaloids and spirocyclic systems is a rapidly advancing field. acs.org These approaches offer high chemo-, regio-, and stereoselectivity under mild conditions, making them highly attractive for future syntheses. nih.gov

The synthesis of spirooxindole alkaloids, which share the spirocyclic feature, has been achieved through combined enzyme discovery and protein engineering. rsc.org Key enzymatic steps, such as epimerization catalyzed by flavin-dependent enzymes and medium-chain dehydrogenases/reductases (MDRs), followed by oxidative rearrangement by cytochrome P450 enzymes, are crucial for forming the spiro-scaffold. rsc.orgrsc.org

For the synthesis of chiral building blocks that could lead to enantiomerically pure azaspirocycles, lipases and esterases are particularly valuable. These enzymes are widely used for the kinetic resolution of racemic alcohols or the desymmetrization of meso-diols via enantioselective acylation or hydrolysis. nih.gov A potential chemoenzymatic strategy for a precursor to this compound could involve the enzymatic resolution of a chiral diol or amino alcohol, followed by chemical steps to construct the spirocyclic rings. This combination of selective enzymatic catalysis with versatile chemical transformations represents a powerful and sustainable approach for accessing complex chiral molecules. acs.org

Q & A

Basic Question: What are the recommended laboratory-scale synthesis routes for 7,8-Dimethyl-1-azaspiro[4.4]nonane?

Methodological Answer:
Synthesis of spirocyclic compounds like this compound typically involves cyclization reactions or ring-closing strategies. For example, azaspiro compounds are often synthesized via intramolecular alkylation or condensation reactions using precursors such as pyrrolidine derivatives or ketones. A validated approach involves using dimethyl-substituted amines and carbonyl compounds under acidic or catalytic conditions to form the spirojunction . Reaction optimization should focus on solvent polarity, temperature control (e.g., reflux in THF or DCM), and catalysts like palladium or nickel complexes to enhance yield . Purification methods, such as column chromatography or recrystallization, are critical to isolate the product from byproducts like unreacted amines or dimeric impurities .

Basic Question: How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

Methodological Answer:
Structural confirmation relies on multi-nuclear NMR analysis. For this compound:

  • ¹H NMR : Distinct signals for the methyl groups (δ ~1.2–1.5 ppm) and spirocyclic protons (δ ~2.8–3.5 ppm) should be observed. Splitting patterns will confirm the bicyclic structure.
  • ¹³C NMR : Peaks for quaternary carbons at the spiro center (δ ~70–80 ppm) and methyl carbons (δ ~20–25 ppm) are key identifiers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₉H₁₇N) with an exact mass of 139.1361 g/mol. Fragmentation patterns can validate the bicyclic backbone .
    X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Advanced Question: What strategies address contradictions in pharmacokinetic data for spirocyclic compounds like this compound?

Methodological Answer:
Contradictions in bioavailability or metabolic stability often arise from variability in assay conditions or species-specific metabolism. To resolve these:

Standardize Assays : Use consistent cell lines (e.g., Caco-2 for permeability) and control pH/temperature to reduce variability .

Comparative Metabolism Studies : Employ liver microsomes from multiple species (human, rat, dog) to identify interspecies differences in CYP450-mediated oxidation .

Theoretical Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict metabolic hotspots and correlate with experimental data .

Data Triangulation : Cross-validate results using orthogonal techniques (e.g., in vitro hepatocyte assays vs. in vivo pharmacokinetic studies) .

Advanced Question: How to design a factorial experiment to evaluate the antimicrobial activity of this compound?

Methodological Answer:
A 2³ factorial design is optimal for investigating multiple variables:

  • Factors : Concentration (low/high), bacterial strain (Gram-positive/Gram-negative), and exposure time (6/24 hours).
  • Response Variables : Minimum inhibitory concentration (MIC), zone of inhibition, and bacterial viability via ATP luminescence .
  • Replication : Triplicate runs per condition to assess reproducibility.
  • Statistical Analysis : ANOVA to identify significant interactions; post hoc tests (Tukey’s HSD) to compare means.
    Computational tools (e.g., ChemOffice or Schrödinger Suite) can pre-screen molecular interactions with bacterial targets (e.g., penicillin-binding proteins) to refine experimental parameters .

Advanced Question: What computational methods are suitable for modeling the interaction of this compound with neurological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Glide to simulate binding to receptors like GABAₐ or NMDA. Focus on the spirocyclic core’s rigidity and methyl groups’ hydrophobic interactions .

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in Desmond or GROMACS to assess stability of ligand-receptor complexes in a solvated lipid bilayer .

Free Energy Calculations : Apply MM/GBSA or FEP+ to quantify binding affinities and compare with experimental IC₅₀ values .

ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can forecast blood-brain barrier penetration and toxicity risks, guiding in vivo study design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.